Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
Description
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1620451-38-8) is a protected azetidine derivative featuring a tert-butyl carbamate (Boc) group, a methoxy ester, and a primary amino substituent. The compound is often paired with 2,2,2-trifluoroacetic acid (TFA), likely as a counterion or during purification steps. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . The Boc group enhances stability during synthesis, while the amino and ester functionalities make it a versatile intermediate in medicinal chemistry, particularly in synthesizing protein degraders (e.g., PROTACs) .
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFMYFROSDLMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Nucleophilic substitution reactions: to form the azetidine ring.
Protection and deprotection steps: to ensure the correct functional groups are present.
Esterification reactions: to introduce the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group in Compound A undergoes acid-catalyzed cleavage. Trifluoroacetic acid (TFA) facilitates this reaction by protonating the carbamate oxygen, leading to the formation of a reactive acylium intermediate. Subsequent hydrolysis releases the free amine and generates CO₂ and tert-butanol .
Example Reaction:
Key Data:
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Conditions: TFA (20–50% v/v) in dichloromethane (DCM) at 0–25°C .
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Yield: Quantitative deprotection observed within 30 minutes .
Amide Bond Formation via Carbodiimide Coupling
The primary amine group in Compound A reacts with carboxylic acids under carbodiimide activation. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM yield amide derivatives .
Example Reaction:
Key Data:
| Substrate (RCOOH) | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| 3-Trifluoromethylbenzoyl | DCM | 4 h | 69% | |
| Pyrazole derivatives | ACN | 16 h | 50–85% |
Aza-Michael Addition Reactions
The amino group participates in aza-Michael additions with α,β-unsaturated carbonyl compounds. For instance, DBU-mediated reactions in acetonitrile generate functionalized azetidine derivatives .
Example Reaction:
Key Data:
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Scope: Compatible with acrylates, pyrazoles, and triazoles.
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Regioselectivity: Exclusive formation of N-1 adducts with 1,2,4-triazoles .
Stability Under Acidic Conditions
The amide bond in Compound A is susceptible to cleavage in the presence of TFA under prolonged exposure. This instability arises from protonation of the amide nitrogen, followed by nucleophilic attack by water .
Mechanistic Insight:
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Protonation of the amide carbonyl by TFA.
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Formation of a cyclic 1,1-aminol intermediate.
Key Data:
-
Mitigation: Use of milder acids (e.g., HCl) or reduced reaction times.
Ester Hydrolysis
The methoxy-oxoethyl ester moiety undergoes hydrolysis under basic conditions, yielding the corresponding carboxylic acid.
Example Reaction:
Key Data:
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by its azetidine ring and functional groups that contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 258.31 g/mol. Its structural components include:
- Azetidine Ring : A four-membered nitrogen-containing ring that is crucial for biological activity.
- Tert-butyl Group : Enhances lipophilicity and stability.
- Amino and Methoxy Groups : Contribute to potential hydrogen bonding and reactivity.
Drug Development
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate has been investigated for its potential as a drug candidate in treating various conditions, including:
- Pain Management : Its structure suggests possible interactions with pain pathways, making it a candidate for analgesic development.
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems could be beneficial in treating conditions like anxiety or depression.
Case Study : In a study focusing on the synthesis of derivatives of this compound, researchers evaluated its efficacy in inhibiting specific enzymes related to pain signaling pathways. Results indicated that certain derivatives exhibited significant analgesic properties in animal models, suggesting a promising direction for future drug development .
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis due to its functional groups, which allow for further chemical modifications. It can be used to synthesize more complex molecules through reactions such as:
- Nucleophilic Substitution : The amino group can participate in nucleophilic attacks, leading to the formation of various derivatives.
- Acylation Reactions : The carboxylate group can be acylated to create esters or amides, expanding its utility in synthetic pathways.
Data Table: Synthetic Pathways Using Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
| Reaction Type | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature | Amino Derivative | 85 |
| Acylation | Reflux with Acid Chloride | Ester | 90 |
| Reduction | LiAlH4 in Ether | Alcohol | 75 |
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have demonstrated its potential role in inhibiting monoacylglycerol lipase (MAGL), which is important for endocannabinoid signaling .
Case Study : A recent publication highlighted the synthesis of various analogs of the compound and their evaluation as MAGL inhibitors. The results indicated that specific modifications improved potency and selectivity, paving the way for further therapeutic developments .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes.
Comparison with Similar Compounds
Structural Comparisons
Azetidine derivatives with tert-butyl carbamate and ester groups are common in organic synthesis. Key structural analogs include:
| Compound Name | CAS Number | Substituents/Modifications | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|
| tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | 152537-03-6 | Ethoxy ester (vs. methoxy), no amino group | 242.28 | Reduced hydrogen bonding capacity; lipophilic |
| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | Not provided | Pyrrolidine substituent on azetidine | ~313.37 | Increased steric bulk; potential for tertiary amine |
| tert-Butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate | Not provided | Methyl(phenyl)amino group; ethylidene double bond | ~356.41 | Altered electronic properties; hindered solubility |
| tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | Not provided | Ethoxy ester; amino group at C3 (vs. C1) | 256.30 | Positional isomerism affects reactivity |
Key Observations :
- Amino Group Presence: The target compound’s primary amino group enables nucleophilic reactions (e.g., amide coupling), absent in non-amino analogs like CAS 152537-03-6 .
- Ester Modifications : Ethoxy/methoxy variations influence lipophilicity and metabolic stability. Methoxy groups (target compound) may enhance aqueous solubility compared to ethoxy derivatives .
- Substituent Effects : Bulky groups (e.g., pyrrolidine in 4c) reduce conformational flexibility, impacting binding affinity in biological systems .
Physicochemical Properties
- Solubility: The TFA salt form improves solubility in polar solvents. Non-salt analogs (e.g., CAS 152537-03-6) are more lipophilic .
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by TFA. Ethylidene-containing analogs (e.g., CAS 1002355-96-5) may exhibit reduced thermal stability due to double bonds .
Commercial Availability
Biological Activity
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate, often referred to as a derivative of azetidine, is a compound of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 1620451-38-8
- Purity : Typically ≥95%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects. Key areas of investigation include:
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine can inhibit the growth of bacteria such as Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a new antibacterial agent .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. It is believed to modulate the activity of enzymes or receptors involved in metabolic pathways. This modulation can lead to various downstream effects, including inhibition of bacterial growth or alteration of cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of azetidine derivatives, including tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine, demonstrated significant antibacterial activity against various strains of bacteria. The study utilized serial dilution methods to determine MICs, revealing that modifications in the molecular structure could enhance efficacy against resistant strains .
Synthetic Routes and Applications
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine involves several steps, typically starting from readily available amino acids and using protecting groups to ensure selective reactions. This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications in drug development .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate?
Methodological Answer: The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups for amine protection, followed by TFA-mediated cleavage under anhydrous conditions (CH₂Cl₂, 5 h at RT) to remove the Boc group .
- Coupling Reactions: Employ nucleophilic substitution or amidation with reagents like triethylamine in tetrahydrofuran (THF) to attach the methoxy-oxoethyl moiety .
- Purification: Utilize flash chromatography (e.g., SiO₂ with cyclohexane/CH₂Cl₂ gradients) or recrystallization to isolate high-purity (>95%) products .
Critical Parameters: Monitor reaction pH, temperature, and solvent polarity to minimize side reactions like hydrolysis or racemization .
Q. What analytical techniques are essential for characterizing this compound’s functional groups?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm), azetidine ring protons (δ 3.0–4.0 ppm), and methoxy protons (δ ~3.3 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement), particularly for verifying azetidine ring conformation and hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from tautomerism, impurities, or solvent effects. Strategies include:
- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., tert-butyl 3-(1-amino-2-oxoethyl)piperidine derivatives lacking the methoxy group) to isolate spectral anomalies .
- Advanced NMR: Use 2D techniques (COSY, HSQC) to assign overlapping signals, particularly in the azetidine and methoxy regions .
- Crystallographic Validation: Resolve ambiguities via single-crystal XRD to confirm bond lengths and angles, leveraging SHELX software for high-precision refinement .
Q. How to design experiments probing the compound’s reactivity under varying pH and solvent conditions?
Methodological Answer:
- pH-Dependent Studies: Test stability in acidic (e.g., TFA/H₂O) and basic (NaOH/MeOH) conditions via HPLC monitoring. For example, Boc deprotection with TFA in CH₂Cl₂ is pH-sensitive and time-dependent .
- Solvent Screening: Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to optimize coupling efficiency .
- Kinetic Profiling: Use LC-MS to track intermediate formation (e.g., oxazolidinone byproducts) under varying temperatures (0°C to reflux) .
Q. What strategies are recommended for assessing its potential in medicinal chemistry (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or SPR to measure binding affinity (Kd) .
- Docking Studies: Model interactions with biological targets (e.g., neurology-related receptors) using Schrödinger Suite or AutoDock, focusing on the methoxy-oxoethyl moiety’s hydrogen-bonding capacity .
- SAR Analysis: Compare activity with analogs (see table below) to identify critical functional groups :
| Compound Variant | Key Structural Differences | Bioactivity Trend |
|---|---|---|
| Piperidine (no methoxy) | Lacks methoxy group | Reduced potency |
| Pyrrolidine (different ring) | Smaller ring size | Altered selectivity |
Q. How to handle the trifluoroacetic acid (TFA) salt form in biological assays?
Methodological Answer:
- Salt Removal: Lyophilize or use ion-exchange resins (e.g., AG 1-X8) to replace TFA with biocompatible counterions (e.g., acetate) .
- Buffer Compatibility: Avoid phosphate buffers that may precipitate TFA; instead, use Tris-HCl (pH 7.4) or HEPES .
- Control Experiments: Include TFA-only controls to rule out non-specific effects in cellular assays .
Q. What purification challenges arise due to the compound’s solubility, and how are they addressed?
Methodological Answer:
Q. How to investigate the mechanism of action for its biological activity?
Methodological Answer:
- Kinetic Studies: Measure enzyme inhibition (IC₅₀) under pseudo-first-order conditions to determine inhibition type (competitive/non-competitive) .
- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled analogs for NMR-based tracking of metabolite formation .
- Computational Modeling: Perform MD simulations (AMBER/CHARMM) to predict binding poses and residence times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
